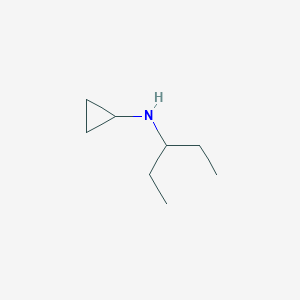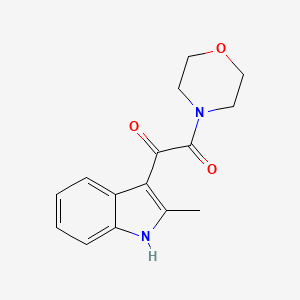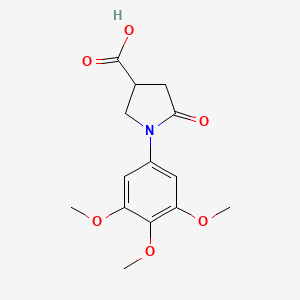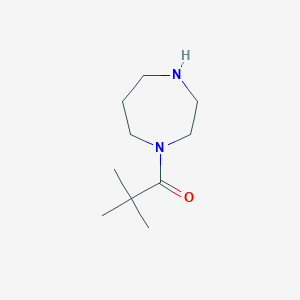
N-(1-ethylpropyl)cyclopropanamine
Overview
Description
N-(1-ethylpropyl)cyclopropanamine is a biochemical used for proteomics research . Its molecular formula is C8H17N and it has a molecular weight of 127.23 .
Molecular Structure Analysis
The molecular structure of N-(1-ethylpropyl)cyclopropanamine consists of a cyclopropane ring with an amine group (NH) attached to one carbon and an ethylpropyl group attached to another carbon .Chemical Reactions Analysis
While specific chemical reactions involving N-(1-ethylpropyl)cyclopropanamine are not available, cyclopropanes are known to be versatile strategic intermediates in various chemical reactions .Physical And Chemical Properties Analysis
N-(1-ethylpropyl)cyclopropanamine is a compound with the molecular formula C8H17N . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-ethylpropyl)cyclopropanamine, also known as N-(pentan-3-yl)cyclopropanamine:
Proteomics Research
N-(1-ethylpropyl)cyclopropanamine is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent or a building block in the synthesis of various protein-related molecules, aiding in the identification and quantification of proteins in complex biological samples .
Neuropharmacology
In neuropharmacology, N-(1-ethylpropyl)cyclopropanamine is studied for its potential effects on the nervous system. Researchers investigate its interactions with neurotransmitter systems, aiming to understand its potential as a therapeutic agent for neurological disorders such as depression, anxiety, and schizophrenia .
Medicinal Chemistry
This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its unique cyclopropane structure can be modified to create analogs with potential therapeutic properties. Researchers explore its efficacy and safety profiles in preclinical studies to identify promising drug candidates .
Organic Synthesis
N-(1-ethylpropyl)cyclopropanamine is used in organic synthesis as a versatile intermediate. Its cyclopropane ring can undergo various chemical reactions, making it valuable for constructing complex organic molecules. This application is crucial for developing new materials and chemicals with specific properties .
Chemical Biology
In chemical biology, this compound is employed to study biological processes at the molecular level. Researchers use it to probe the mechanisms of enzyme action, signal transduction pathways, and other cellular processes. Its ability to interact with biological macromolecules makes it a useful tool for elucidating biochemical pathways .
Pharmacokinetics and Metabolism Studies
N-(1-ethylpropyl)cyclopropanamine is also used in pharmacokinetics and metabolism studies to understand how it is absorbed, distributed, metabolized, and excreted in the body. These studies help determine the compound’s bioavailability and potential as a drug candidate .
Toxicology Research
Toxicologists study N-(1-ethylpropyl)cyclopropanamine to assess its safety and potential toxic effects. These studies are essential for evaluating the compound’s risk profile and ensuring its safe use in various applications, including pharmaceuticals and industrial chemicals .
Material Science
In material science, N-(1-ethylpropyl)cyclopropanamine is explored for its potential to create novel materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties, leading to innovative applications in various industries .
Santa Cruz Biotechnology ChemScene Santa Cruz Biotechnology Sigma-Aldrich Santa Cruz Biotechnology Enamine Santa Cruz Biotechnology EMBL-EBI;09B55F14C1B445CFA9112CA4FD34E04F?chebiId=CHEBI:32881)
properties
IUPAC Name |
N-pentan-3-ylcyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7(4-2)9-8-5-6-8/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZWWXAWMBWTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)



![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)


![2-[Isonicotinoyl(methyl)amino]acetic acid](/img/structure/B3167873.png)

![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)



